molecular formula C20H12N2O8 B8535035 1,4-Benzenedicarboxylic acid, bis(4-nitrophenyl) ester CAS No. 3838-05-9

1,4-Benzenedicarboxylic acid, bis(4-nitrophenyl) ester

Cat. No. B8535035
CAS No.: 3838-05-9
M. Wt: 408.3 g/mol
InChI Key: SDYXRLFXWTVCPN-UHFFFAOYSA-N
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Patent
US05260424

Procedure details

A 300-ml r.b. flask, equipped with a magnetic stirring bar was charged with 7.85 g sodium hydroxide (Fisher, 0.197 moles) in 75 ml of deionized water and then, to the stirred solution, 27.40 g of p-nitroPhenol (Aldrich, 98%, 0.197 moles) was added. The solution turned orange and a considerable amount of yellow solid was present. A solution of 20.04 g of terephthaloyl chloride (Aldrich, 97%, 0.0987 moles assuming 100% purity) in methylene chloride was dripped into the flask from a dropping funnel. The flask was stirred another 15 min and the mixture filtered through a Whatman's #1 filter Paper disk on a Buchner funnel. The filtrate was almost clear and the solid on the filter was washed with a few portions of water in the funnel and with two small portions of acetone. The solid was dried by briefly drawing air through it in a vacuum funnel and then, broken into finer pieces, in a 65° C. vacuum oven. The crude product weighed 36.1 g (theory, 40.2 g) and melted at 228°-243° C.
Quantity
7.85 g
Type
reactant
Reaction Step One
Name
Quantity
75 mL
Type
solvent
Reaction Step One
Quantity
27.4 g
Type
reactant
Reaction Step Two
Quantity
20.04 g
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
[OH-:1].[Na+].[CH:3]1[C:8]([N+:9]([O-:11])=[O:10])=[CH:7][CH:6]=[C:5]([OH:12])[CH:4]=1.[C:13](Cl)(=[O:23])[C:14]1[CH:22]=[CH:21][C:17]([C:18](Cl)=[O:19])=[CH:16][CH:15]=1>O.C(Cl)Cl>[N+:9]([C:8]1[CH:7]=[CH:6][C:5]([O:12][C:13](=[O:23])[C:14]2[CH:22]=[CH:21][C:17]([C:18]([O:1][C:5]3[CH:4]=[CH:3][C:8]([N+:9]([O-:11])=[O:10])=[CH:7][CH:6]=3)=[O:19])=[CH:16][CH:15]=2)=[CH:4][CH:3]=1)([O-:11])=[O:10] |f:0.1|

Inputs

Step One
Name
Quantity
7.85 g
Type
reactant
Smiles
[OH-].[Na+]
Name
Quantity
75 mL
Type
solvent
Smiles
O
Step Two
Name
Quantity
27.4 g
Type
reactant
Smiles
C1=CC(=CC=C1[N+](=O)[O-])O
Step Three
Name
Quantity
20.04 g
Type
reactant
Smiles
C(C1=CC=C(C(=O)Cl)C=C1)(=O)Cl
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C(Cl)Cl

Conditions

Stirring
Type
CUSTOM
Details
The flask was stirred another 15 min
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
flask, equipped with a magnetic stirring bar
FILTRATION
Type
FILTRATION
Details
the mixture filtered through a Whatman's #1
FILTRATION
Type
FILTRATION
Details
filter Paper disk on a Buchner funnel
WASH
Type
WASH
Details
the solid on the filter was washed with a few portions of water in the funnel and with two small portions of acetone
CUSTOM
Type
CUSTOM
Details
The solid was dried
CUSTOM
Type
CUSTOM
Details
broken into finer pieces, in a 65° C.

Outcomes

Product
Details
Reaction Time
15 min
Name
Type
Smiles
[N+](=O)([O-])C1=CC=C(C=C1)OC(C1=CC=C(C(=O)OC2=CC=C(C=C2)[N+](=O)[O-])C=C1)=O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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